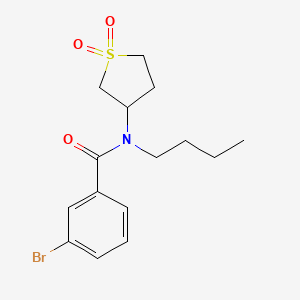

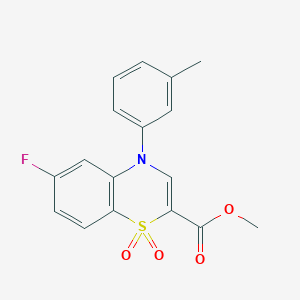

6-氟-4-(3-甲苯基)-4H-1,4-苯并噻嗪-2-甲酸甲酯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

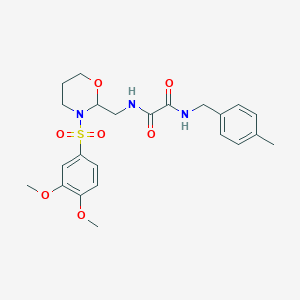

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives typically involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring system is a part of various parent thiadiazine structures . The sulfur atom in these structures is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide are largely influenced by the functional groups attached to the ring . These functional groups, which include halo, alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary widely depending on the specific functional groups attached to the ring .科学研究应用

抗菌性能

研究人员合成了苯并噻嗪的衍生物,包括与“6-氟-4-(3-甲苯基)-4H-1,4-苯并噻嗪-2-甲酸甲酯 1,1-二氧化物”在结构上相关的化合物,以探索它们的抗菌性能。这些衍生物已针对多种细菌和真菌菌株进行了测试,显示出有希望的抗菌活性。苯并噻嗪环上氟原子和特定取代基的存在增强了这些化合物的抗菌功效 (Desai et al., 2013; Patel et al., 2016)。

抗肿瘤和抗癌应用

与指定化合物结构相似的氟代苯并噻嗪已被研究其抗肿瘤特性。这些研究的重点是合成含氟苯并噻唑并评估它们对各种癌细胞系的细胞毒性。一些衍生物表现出有效的细胞毒活性,表明它们作为抗癌剂的潜力。该研究强调了氟原子在增强抗肿瘤活性中的关键作用 (Hutchinson et al., 2001)。

合成与化学性质

已经探索了生产苯并噻嗪衍生物(包括“6-氟-4-(3-甲苯基)-4H-1,4-苯并噻嗪-2-甲酸甲酯 1,1-二氧化物”及其类似物)的合成路线,以了解它们的化学性质和潜在应用。这些研究提供了构建苯并噻嗪骨架的方法的见解,突出了这些化合物在化学合成中的多功能性以及创造具有不同生物活性的新型衍生物的潜力 (Vidal et al., 2006)。

分子结合和相互作用研究

对苯并噻嗪衍生物的研究延伸到了解它们的分子相互作用,特别是它们如何与特定受体或生物靶标结合。这些研究对于设计具有靶向生物效应的化合物至关重要,例如与苯二氮卓受体结合,这可能对治疗神经系统疾病有影响 (Barlin et al., 1996)。

作用机制

未来方向

属性

IUPAC Name |

methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQRVUJEEKBPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)